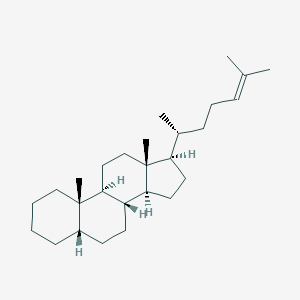
5beta-Cholest-24-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-Cholest-24-ene is a steroid molecule that has been widely studied for its various biochemical and physiological effects. It is a naturally occurring compound found in many plants and animals, and its synthesis has been of interest to many researchers. In
Mecanismo De Acción
The mechanism of action of 5beta-Cholest-24-ene is not fully understood. However, it has been suggested that it may act as a ligand for nuclear receptors, such as the liver X receptor (LXR) and the farnesoid X receptor (FXR). These receptors are involved in the regulation of cholesterol metabolism, bile acid synthesis, and glucose homeostasis. By binding to these receptors, 5beta-Cholest-24-ene may modulate their activity and affect these processes.
Biochemical and Physiological Effects:
5beta-Cholest-24-ene has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5beta-Cholest-24-ene has been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5beta-Cholest-24-ene in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are many future directions for the study of 5beta-Cholest-24-ene. One area of interest is its potential as a therapeutic agent for various diseases, including inflammation, cancer, and diabetes. Another area of interest is its role in cholesterol metabolism and bile acid synthesis. Further studies are needed to fully understand the mechanism of action of 5beta-Cholest-24-ene and its potential as a therapeutic agent. Additionally, the development of new synthesis methods and the optimization of existing methods may lead to improved yields and lower costs.
Métodos De Síntesis
The synthesis of 5beta-Cholest-24-ene can be achieved through several methods. One of the most common methods is the oxidation of cholesterol using various oxidizing agents such as chromium trioxide, potassium permanganate, or ozone. Another method involves the dehydrogenation of cholesterol using a palladium catalyst. The yield of 5beta-Cholest-24-ene varies depending on the method used and the conditions of the reaction.
Aplicaciones Científicas De Investigación
5beta-Cholest-24-ene has been extensively studied in scientific research. It has been used as a precursor for the synthesis of many other compounds, including bile acids, steroid hormones, and vitamin D. It has also been used as a starting material for the synthesis of various pharmaceuticals. In addition, 5beta-Cholest-24-ene has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent.
Propiedades
Número CAS |
14949-23-6 |
|---|---|
Nombre del producto |
5beta-Cholest-24-ene |
Fórmula molecular |
C27H46 |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h9,20-25H,6-8,10-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Clave InChI |
PBTPKPBUTVVLKU-CJPSHIORSA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
SMILES canónico |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Sinónimos |
5β-Cholest-24-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



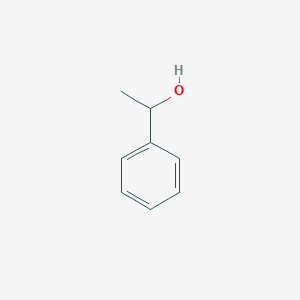
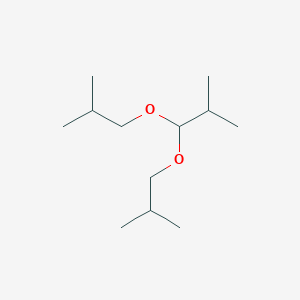

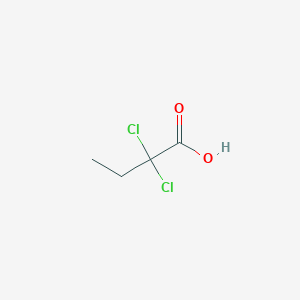

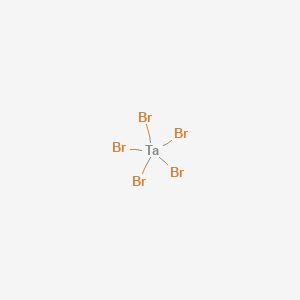
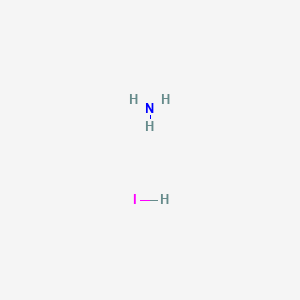
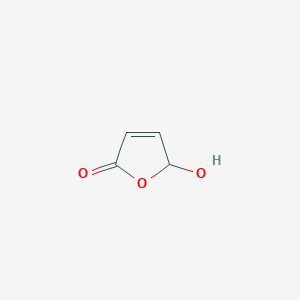
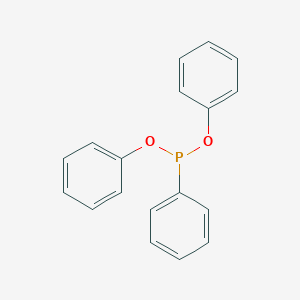
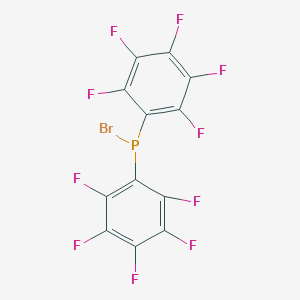

![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)

![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)